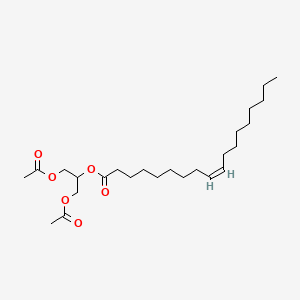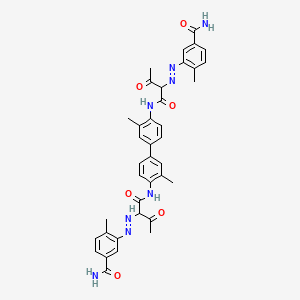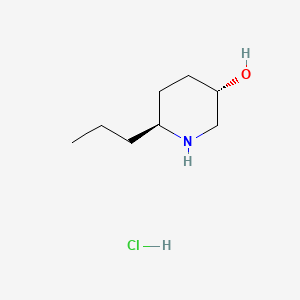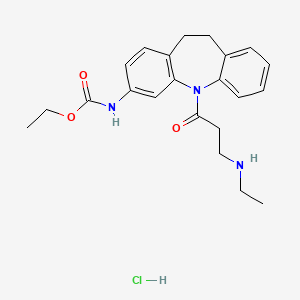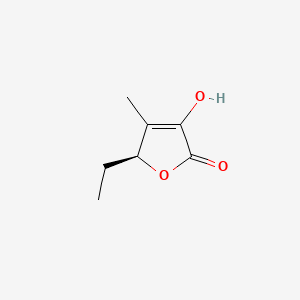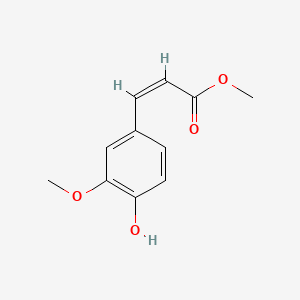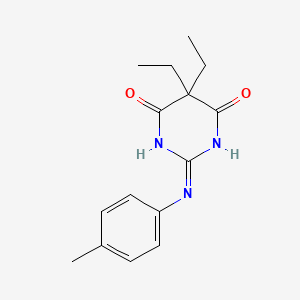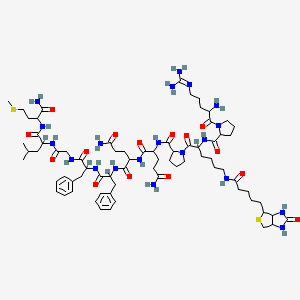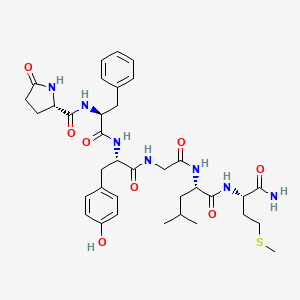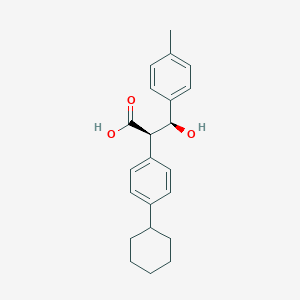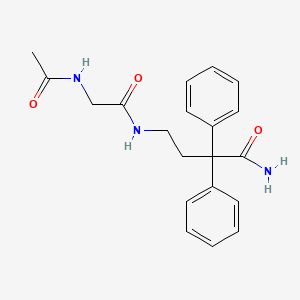
Imidafenacin metabolite M3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Imidafenacin metabolite M3 is a derivative of imidafenacin, an antimuscarinic agent primarily used to treat overactive bladder syndrome. Imidafenacin works by antagonizing muscarinic receptors, particularly M1 and M3 receptors, to reduce urinary frequency and urgency . Metabolite M3 is one of the primary metabolites formed during the biotransformation of imidafenacin in the human body.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of imidafenacin metabolite M3 involves multiple steps, starting from the parent compound imidafenacin. The process typically includes:
N-alkylation:
Oxidation: The introduction of an oxygen atom to form the metabolite. Common oxidizing agents include potassium permanganate or hydrogen peroxide under controlled conditions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving:
Batch reactors: For controlled reaction conditions.
Chromatographic purification: To isolate and purify the metabolite from reaction mixtures.
Types of Reactions:
Oxidation: Imidafenacin can undergo oxidation to form metabolite M3. This reaction typically involves the addition of oxygen atoms to the molecule.
Reduction: Although less common, reduction reactions can also occur, potentially altering the functional groups within the metabolite.
Substitution: Various substitution reactions can modify the structure of metabolite M3, introducing different functional groups.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Solvents: Methanol, ethanol, and other organic solvents.
Major Products:
Primary product: this compound.
By-products: Depending on the reaction conditions, other minor metabolites or degradation products may form.
科学的研究の応用
Imidafenacin metabolite M3 has several applications in scientific research:
Chemistry: Used as a reference compound in analytical chemistry to study the metabolic pathways of imidafenacin.
Biology: Helps in understanding the pharmacokinetics and pharmacodynamics of imidafenacin.
Medicine: Investigated for its potential therapeutic effects and safety profile in treating overactive bladder syndrome.
Industry: Utilized in the development of new antimuscarinic agents with improved efficacy and safety.
作用機序
Imidafenacin metabolite M3 exerts its effects by binding to and antagonizing muscarinic receptors, particularly M1 and M3 receptors . These receptors are involved in the contraction of the detrusor muscle in the bladder. By inhibiting these receptors, metabolite M3 reduces bladder contractions, thereby alleviating symptoms of overactive bladder. The molecular pathways involved include the inhibition of calcium release from the sarcoplasmic reticulum and the reduction of adenylate cyclase activity .
類似化合物との比較
Solifenacin: Another antimuscarinic agent used for overactive bladder.
Darifenacin: Selectively targets M3 receptors, similar to imidafenacin.
Tolterodine: A non-selective antimuscarinic agent.
Comparison:
Selectivity: Imidafenacin metabolite M3 has a high affinity for M1 and M3 receptors, similar to darifenacin, but with a unique metabolic profile.
Efficacy: Comparable to other antimuscarinic agents in reducing overactive bladder symptoms.
Side Effects: Imidafenacin and its metabolites tend to have a lower incidence of dry mouth and constipation compared to other agents.
This compound stands out due to its specific receptor affinity and favorable side effect profile, making it a valuable compound in the treatment of overactive bladder.
特性
CAS番号 |
503598-13-8 |
|---|---|
分子式 |
C20H23N3O3 |
分子量 |
353.4 g/mol |
IUPAC名 |
4-[(2-acetamidoacetyl)amino]-2,2-diphenylbutanamide |
InChI |
InChI=1S/C20H23N3O3/c1-15(24)23-14-18(25)22-13-12-20(19(21)26,16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-11H,12-14H2,1H3,(H2,21,26)(H,22,25)(H,23,24) |
InChIキー |
CCKHACHRKIVGLR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC(=O)NCCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



